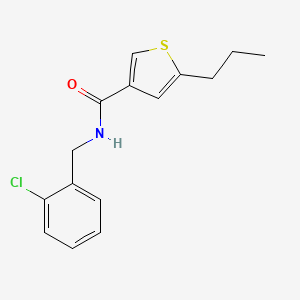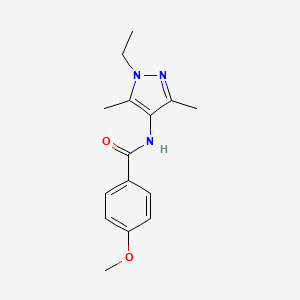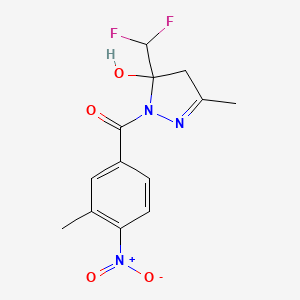![molecular formula C17H11Cl2N3O2S B4265735 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4265735.png)
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide
説明
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that is responsible for recognizing and responding to bacterial lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria. Inhibition of TLR4 signaling by TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
作用機序
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide binds to an intracellular domain of TLR4 called the Toll/interleukin-1 receptor (TIR) domain, which is responsible for initiating downstream signaling pathways. By binding to the TIR domain, this compound prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for activation of the inflammatory response.
Biochemical and Physiological Effects:
Inhibition of TLR4 signaling by this compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1beta), and interleukin-6 (IL-6), in response to LPS stimulation. In vivo studies have shown that this compound can reduce systemic inflammation, prevent tissue damage, and improve survival in animal models of sepsis, acute lung injury, and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for TLR4 signaling. Unlike other inhibitors of inflammatory signaling pathways, this compound does not affect other Toll-like receptors or cytokine receptors. This specificity allows for more precise manipulation of TLR4 signaling in experimental systems. However, one limitation of using this compound is its potential for off-target effects. While this compound has been shown to be specific for TLR4 signaling in vitro, it may have unintended effects in vivo or in other experimental systems.
将来の方向性
There are several potential future directions for research on N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased half-life or better oral bioavailability. Another area of interest is the investigation of this compound in other inflammatory and infectious diseases, such as rheumatoid arthritis, multiple sclerosis, or viral infections. Additionally, the use of this compound in combination with other anti-inflammatory or antimicrobial agents may have synergistic effects and could be explored in future studies.
科学的研究の応用
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit TLR4 signaling in a variety of cell types, including macrophages, dendritic cells, and epithelial cells. In vivo studies have shown that this compound can protect against LPS-induced sepsis, acute lung injury, and inflammatory bowel disease in animal models.
特性
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S/c1-8-15(9(2)24-22-8)16(23)21-17-12(6-20)13(7-25-17)11-4-3-10(18)5-14(11)19/h3-5,7H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPKGYAPHNYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4265669.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4265670.png)

![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265681.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4265690.png)
![5-(3,4-dimethylphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4265691.png)

![3-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265708.png)
![2-(3,4-dimethylphenyl)-N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265710.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265732.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4265748.png)
